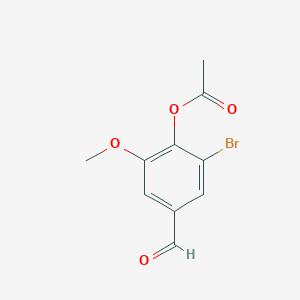

2-Bromo-4-formyl-6-methoxyphenyl acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-bromo-4-formyl-6-methoxyphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO4/c1-6(13)15-10-8(11)3-7(5-12)4-9(10)14-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXSITNPVULYEFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1Br)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10366381 | |

| Record name | 2-bromo-4-formyl-6-methoxyphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

308088-29-1 | |

| Record name | 2-bromo-4-formyl-6-methoxyphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4-formyl-6-methoxyphenyl Acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 2-Bromo-4-formyl-6-methoxyphenyl acetate: A Specialized Chemical Intermediate

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of 2-Bromo-4-formyl-6-methoxyphenyl acetate, a specialized aromatic compound primarily utilized as a versatile intermediate in multi-step organic synthesis. Due to its specific arrangement of functional groups—a reactive bromine atom, an aldehyde, a methoxy group, and a protected phenol—this molecule serves as a valuable building block for constructing more complex molecular architectures relevant to medicinal chemistry and materials science.

Core Properties and Identification

This compound is a polysubstituted benzene derivative. Its key physical and chemical identifiers are summarized below, compiled from chemical supplier data and public chemical databases.[1][2]

| Property | Value | Source |

| IUPAC Name | (2-bromo-4-formyl-6-methoxyphenyl) acetate | PubChem[2] |

| Synonyms | Acetic Acid 2-Bromo-4-formyl-6-methoxyphenyl Ester, 4-Acetoxy-3-bromo-5-methoxybenzaldehyde | TCI Chemicals[1] |

| CAS Number | 308088-29-1 | TCI Chemicals[1] |

| Molecular Formula | C₁₀H₉BrO₄ | PubChem[2] |

| Molecular Weight | 273.08 g/mol | |

| Appearance | White to off-white crystalline powder | TCI Chemicals[1] |

| Melting Point | 85.0 to 89.0 °C | TCI Chemicals[1] |

| Purity | >98.0% (GC) | TCI Chemicals[1] |

Chemical Structure

The molecule's structure is defined by a central benzene ring with five substituents. The strategic placement of these groups dictates its reactivity and utility in synthesis.

Caption: Chemical structure of this compound.

Synthesis and Reactivity Profile

While specific, peer-reviewed synthesis procedures for this exact molecule are not widely published, its structure suggests a logical synthetic pathway originating from commercially available precursors like 4-hydroxy-3-methoxybenzaldehyde (vanillin).

Proposed Synthesis Workflow

A plausible synthesis involves two key steps: protection of the hydroxyl group followed by regioselective bromination.

-

Acetylation (Protection): The phenolic hydroxyl group of a precursor like vanillin is protected as an acetate ester. This is a standard procedure to prevent unwanted side reactions at this position during subsequent steps. This is typically achieved by reacting the phenol with acetic anhydride in the presence of a base catalyst.

-

Regioselective Bromination: The resulting acetate is then brominated. The methoxy (-OCH₃) and acetoxy (-OAc) groups are ortho-, para-directing. The position ortho to the acetoxy group and meta to the formyl group is sterically accessible and electronically activated, making it the likely site for electrophilic aromatic substitution by bromine. This reaction can be performed using reagents like N-Bromosuccinimide (NBS) or bromine in a suitable solvent like acetic acid.[3]

Caption: Proposed two-step synthesis workflow.

Reactivity and Role as a Synthetic Intermediate

The utility of this compound stems from the distinct reactivity of its functional groups:

-

Aryl Bromide: The bromine atom is the primary reactive site for forming new carbon-carbon or carbon-heteroatom bonds. It is an ideal handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination. This allows for the introduction of a wide variety of substituents at this position.

-

Aldehyde (Formyl Group): The aldehyde is susceptible to nucleophilic attack and can be readily transformed into other functional groups. Common reactions include oxidation to a carboxylic acid, reduction to an alcohol, reductive amination to form amines, or used in Wittig-type reactions to form alkenes.

-

Acetate Ester: The acetate group serves as a stable protecting group for the phenol. It can be easily removed (deprotected) under basic or acidic conditions to reveal the free hydroxyl group, which can then be used in subsequent reactions, such as etherification.

-

Methoxy Group: The electron-donating methoxy group influences the electronic properties of the aromatic ring, affecting the reactivity of the other functional groups.

Applications in Research and Development

This compound is not typically an end-product but rather a key building block. Its trifunctional nature (handle for coupling, modifiable aldehyde, and protected phenol) makes it a valuable intermediate in the synthesis of complex molecules.[4]

-

Medicinal Chemistry: This scaffold is useful for generating libraries of compounds for drug discovery. By sequentially or orthogonally reacting the different functional groups, chemists can systematically explore the chemical space around this core structure to develop novel therapeutic agents. For instance, related bromo-phenylacetic acid derivatives are used in synthesizing anti-inflammatory drugs and natural products like Combretastatin A-4.[3][4]

-

Organic Synthesis: In a broader synthetic context, it serves as a precursor for highly substituted aromatic compounds that would be difficult to synthesize through other means.[4]

Caption: Role as a multi-functional intermediate in synthesis.

Safety, Handling, and Storage

As with any laboratory chemical, this compound must be handled with appropriate care. The toxicological properties of this specific compound have not been fully investigated.[5] Information is derived from safety data sheets (SDS) for this or structurally similar compounds.[6][7]

Hazard Identification

-

May cause skin, eye, and respiratory tract irritation.[5][6][7]

-

May cause an allergic skin reaction.[5]

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[5][6] Ensure safety showers and eyewash stations are readily accessible.[6]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[5][6][7]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and protective clothing to prevent skin contact.[5][6][7]

-

Respiratory Protection: Avoid breathing dust. If ventilation is inadequate, use a NIOSH/MSHA-approved respirator.[7]

-

-

Hygiene: Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke in the laboratory.[6]

Storage

-

Store in a cool, dry, and well-ventilated place away from incompatible materials.[5][7] Some suppliers recommend refrigerated storage.[7]

Disposal

-

Dispose of contents and container in accordance with all federal, state, and local regulations.[5][6] This may involve dissolving the material in a combustible solvent and burning it in a chemical incinerator.[5]

Spectral Data

-

¹H NMR: Protons on the aromatic ring would appear as distinct signals in the aromatic region. Signals for the acetate methyl group (~2.3 ppm), the methoxy group (~3.9 ppm), and the aldehyde proton (~9.8-10.0 ppm) would be expected in their characteristic regions.

-

¹³C NMR: Signals for the carbonyl carbons of the acetate and aldehyde groups would be downfield. Distinct signals for each of the six aromatic carbons and the methyl carbons of the acetate and methoxy groups would also be present.

-

IR Spectroscopy: Characteristic peaks would include a strong C=O stretch for the aldehyde (~1700 cm⁻¹), another C=O stretch for the acetate ester (~1760 cm⁻¹), and C-O stretches for the ether and ester groups.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak and a characteristic isotopic pattern (M, M+2) due to the presence of the bromine atom.

References

-

PubChem . This compound Compound Summary. [Link]

-

PubChem . Ethyl 2-(2-bromo-4-formyl-6-methoxyphenyl)acetate Compound Summary. [Link]

-

PubChem . 2-(2-Bromo-4-formyl-6-methoxyphenyl)acetic acid Compound Summary. [Link]

-

Wu, X. et al. Palladium-Catalyzed Carbonylative Addition of Aryl Bromides to Arylalkynes - Supporting Information. Organic Letters. [Link]

-

PubChem . Ethyl 2-(2-bromo-6-formyl-4-methoxyphenyl)acetate Compound Summary. [Link]

-

Beilstein Journals . Supplementary Information for Organic Synthesis. [Link]

-

T. S. Cameron et al. (2011) . 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E. [Link]

Sources

- 1. This compound | 308088-29-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. PubChemLite - this compound (C10H9BrO4) [pubchemlite.lcsb.uni.lu]

- 3. 2-(3-Bromo-4-methoxyphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. matrixscientific.com [matrixscientific.com]

- 6. chemscene.com [chemscene.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Synthesis and Nomenclature of 4-Acetoxy-3-bromo-5-methoxybenzaldehyde

This guide provides a comprehensive technical overview for researchers, scientists, and professionals in drug development on the synthesis, IUPAC nomenclature, and physicochemical properties of 4-Acetoxy-3-bromo-5-methoxybenzaldehyde. The document is structured to offer not just procedural steps, but also the underlying scientific rationale for the experimental design, ensuring both technical accuracy and practical applicability.

Introduction

4-Acetoxy-3-bromo-5-methoxybenzaldehyde is a substituted aromatic aldehyde with potential applications as a building block in the synthesis of more complex molecules in medicinal chemistry and materials science. Its structure, featuring a reactive aldehyde group and a strategically functionalized benzene ring, makes it a versatile intermediate. This guide will delineate a reliable synthetic pathway starting from a readily available precursor, vanillin, and will also establish the definitive IUPAC name for the target compound.

IUPAC Nomenclature

The correct and unambiguous naming of chemical compounds is paramount for scientific communication. The IUPAC name for the target molecule is determined by a systematic application of nomenclature rules.

Structure for Nomenclature Analysis:

Rules for IUPAC Nomenclature:

-

Principal Functional Group: The aldehyde group (-CHO) has the highest priority among the functional groups present (aldehyde, ether, ester, and halide). Therefore, the parent name is benzaldehyde .

-

Numbering of the Benzene Ring: The carbon atom of the aldehyde group is designated as position 1. The ring is then numbered to give the substituents the lowest possible locants.

-

Identification and Naming of Substituents:

-

At position 3, there is a bromine atom, named as a bromo substituent.

-

At position 4, there is an acetoxy group (-O-C(=O)CH3), named as an acetoxy substituent.

-

At position 5, there is a methoxy group (-OCH3), named as a methoxy substituent.

-

-

Alphabetical Ordering of Substituents: The substituents are listed in alphabetical order: acetoxy, bromo, methoxy.

-

Final IUPAC Name: Combining the parent name and the alphabetically ordered, numbered substituents gives the final IUPAC name.

Therefore, the definitive IUPAC name for the compound is 4-Acetoxy-3-bromo-5-methoxybenzaldehyde .

Synthetic Pathway

The synthesis of 4-Acetoxy-3-bromo-5-methoxybenzaldehyde can be efficiently achieved in a two-step sequence starting from 4-hydroxy-3-methoxybenzaldehyde, commonly known as vanillin. The synthetic strategy involves:

-

Regioselective Bromination: Introduction of a bromine atom onto the vanillin ring.

-

Acetylation: Protection of the phenolic hydroxyl group as an acetate ester.

The overall synthetic workflow is depicted in the following diagram:

Caption: Synthetic workflow for 4-Acetoxy-3-bromo-5-methoxybenzaldehyde.

Step 1: Synthesis of 5-Bromovanillin (3-bromo-4-hydroxy-5-methoxybenzaldehyde)

Principle and Rationale:

The bromination of vanillin is a classic example of electrophilic aromatic substitution. The hydroxyl (-OH) and methoxy (-OCH3) groups are strong activating, ortho-, para-directing groups. The aldehyde group (-CHO) is a deactivating, meta-directing group. The powerful activating effects of the hydroxyl and methoxy groups dictate the position of bromination. The position ortho to the hydroxyl group and meta to the aldehyde group (C5) is the most sterically accessible and electronically favorable site for electrophilic attack.[1][2]

Experimental Protocol:

-

In a well-ventilated fume hood, dissolve vanillin (1.0 eq) in methanol.

-

Cool the solution to 0-5 °C in an ice bath with continuous stirring.

-

Slowly add a solution of bromine (1.1 eq) in methanol dropwise to the cooled vanillin solution, ensuring the temperature remains below 10 °C.[3][4]

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Pour the reaction mixture into a beaker containing ice-cold water to precipitate the product.

-

Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove any residual acid and salts.

-

The crude 5-bromovanillin can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

-

Dry the purified product under vacuum. A pale yellow crystalline solid is expected.[3]

Step 2: Synthesis of 4-Acetoxy-3-bromo-5-methoxybenzaldehyde

Principle and Rationale:

The final step involves the acetylation of the phenolic hydroxyl group of 5-bromovanillin. Acetic anhydride is a common and effective acetylating agent for phenols. The reaction is typically catalyzed by a base, such as pyridine, which acts as a nucleophilic catalyst and also neutralizes the acetic acid byproduct.[5][6] This conversion of the phenol to an acetate ester can be useful for protecting the hydroxyl group or modifying the compound's solubility and electronic properties.

Experimental Protocol:

-

In a round-bottom flask, dissolve 5-bromovanillin (1.0 eq) in anhydrous pyridine under an inert atmosphere.

-

Cool the solution in an ice bath and slowly add acetic anhydride (1.2-1.5 eq) dropwise with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the mixture into ice-cold water to quench the excess acetic anhydride.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers sequentially with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution (to remove acetic acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield 4-acetoxy-3-bromo-5-methoxybenzaldehyde as a solid.

Physicochemical Properties

A summary of the key physicochemical properties of the starting material, intermediate, and the final product is presented in the table below.

| Property | Vanillin | 5-Bromovanillin | 4-Acetoxy-3-bromo-5-methoxybenzaldehyde |

| IUPAC Name | 4-hydroxy-3-methoxybenzaldehyde | 3-bromo-4-hydroxy-5-methoxybenzaldehyde[7] | 4-Acetoxy-3-bromo-5-methoxybenzaldehyde |

| Molecular Formula | C₈H₈O₃ | C₈H₇BrO₃[3] | C₁₀H₉BrO₄ |

| Molecular Weight | 152.15 g/mol | 231.04 g/mol [3] | 273.08 g/mol |

| Appearance | White to yellowish crystalline powder | Pale yellow crystalline solid[8] | White to off-white solid (predicted) |

| Melting Point | 81-83 °C | 164-166 °C[3][9] | Not readily available (predicted to be lower than 5-bromovanillin) |

| Solubility | Sparingly soluble in water, soluble in ethanol, ether | Slightly soluble in methanol and DMSO[4][8] | Soluble in common organic solvents (e.g., ethyl acetate, dichloromethane) |

Characterization

The structural integrity of the synthesized 4-acetoxy-3-bromo-5-methoxybenzaldehyde should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the molecular structure, confirming the presence of the aldehyde, acetoxy, and methoxy groups, as well as the substitution pattern on the aromatic ring.

-

Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the carbonyl groups of the aldehyde and the ester, as well as C-O and aromatic C-H stretching vibrations.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound and provide fragmentation patterns that can further support the proposed structure.

Conclusion

This technical guide outlines a robust and well-rationalized synthetic route for the preparation of 4-Acetoxy-3-bromo-5-methoxybenzaldehyde from vanillin. The provided experimental protocols are based on established chemical principles and analogous procedures found in the scientific literature. By following this guide, researchers and scientists can confidently synthesize and correctly identify this valuable chemical intermediate for their research and development endeavors.

References

-

Chemsrc. 5-Bromovanillin | CAS#:2973-76-4. [Link]

-

PubChem. 5-Bromovanillin | C8H7BrO3 | CID 18099. [Link]

-

Home Sunshine Pharma. 5-bromovanillin CAS 2973-76-4. [Link]

-

LookChem. 5-Bromovanillin|2973-76-4. [Link]

-

MDPI. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. [Link]

-

Deducing Directive Effects with Electrophilic Aromatic Substitution - Bromination of Vanillin. Course Hero. [Link]

- Google Patents. US5136084A - Process for the acetylation of a mono-substituted phenol or a mono-substituted naphthol.

-

Royal Society of Chemistry. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

-

IUPAC. Brief Guide to the Nomenclature of Organic Chemistry. [Link]

-

Filo. Identify the correct IUPAC name for the compound with substitue... [Link]

-

Journal of the Chemical Society B: Physical Organic. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. [Link]

Sources

- 1. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chembk.com [chembk.com]

- 4. lookchem.com [lookchem.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. 4-Methoxybenzaldehyde | C8H8O2 | CID 31244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-Bromovanillin | C8H7BrO3 | CID 18099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5-bromovanillin CAS 2973-76-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 9. 5-Bromovanillin | CAS#:2973-76-4 | Chemsrc [chemsrc.com]

A Technical Guide to Acetic Acid 2-Bromo-4-formyl-6-methoxyphenyl Ester: Properties and Synthesis Considerations

This technical guide provides a comprehensive overview of Acetic Acid 2-Bromo-4-formyl-6-methoxyphenyl Ester, a halogenated aromatic compound with significant potential as a versatile building block in synthetic chemistry. This document is intended for researchers, chemists, and professionals in the fields of drug discovery and materials science, offering detailed information on its chemical properties and outlining a logical framework for its synthetic application.

Core Molecular Profile

A precise understanding of a compound's molecular formula and weight is fundamental for all quantitative aspects of chemical synthesis and analysis.

Molecular Formula and Weight

Acetic Acid 2-Bromo-4-formyl-6-methoxyphenyl Ester is comprised of a substituted benzene ring featuring an acetate, a bromine atom, a formyl group, and a methoxy group. The established molecular formula for this compound is C10H9BrO4 .[1][2][3][4][5] Based on this composition, the molecular weight is calculated to be 273.08 g/mol .[1][2][3][5][6][7]

Table 1: Key Molecular and Physical Data

| Property | Value |

| Molecular Formula | C10H9BrO4 |

| Molecular Weight | 273.08 g/mol |

| CAS Number | 308088-29-1 |

| Appearance | White to almost white powder or crystals |

| Melting Point | 85.0 to 89.0 °C |

Structural Characteristics and Reactivity Insights

The spatial arrangement of functional groups in Acetic Acid 2-Bromo-4-formyl-6-methoxyphenyl Ester dictates its chemical behavior and potential for further synthetic transformations. The molecule's core is a phenyl ring with substituents that create a unique electronic and steric environment.

The electron-withdrawing nature of the bromo and formyl groups, combined with the electron-donating effect of the methoxy group, influences the reactivity of the aromatic ring in electrophilic substitution reactions. The formyl group, an aldehyde, is a key reactive site, susceptible to nucleophilic attack and oxidation or reduction. The acetate ester can be readily hydrolyzed under basic or acidic conditions to yield the corresponding phenol, providing another avenue for derivatization.

Diagram 2: Proposed Synthetic Workflow This flowchart outlines a logical sequence of reactions for the synthesis of Acetic Acid 2-Bromo-4-formyl-6-methoxyphenyl Ester.

Protocol Validation and Quality Control

At each stage of the synthesis, it is imperative to employ rigorous purification and characterization techniques.

-

Purification: Column chromatography is a standard method for isolating the desired product from reaction byproducts and unreacted starting materials. Recrystallization may also be an effective technique for obtaining a highly pure solid product.

-

Characterization: The structure and purity of the intermediates and the final product should be confirmed using a combination of analytical methods:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as the carbonyls of the ester and aldehyde.

-

Applications in Chemical Research

The diverse array of functional groups on Acetic Acid 2-Bromo-4-formyl-6-methoxyphenyl Ester makes it a valuable intermediate for the synthesis of more complex molecules. The aldehyde can serve as a handle for the construction of heterocycles, while the bromo- and methoxy-substituted phenyl ring is a common scaffold in pharmacologically active compounds. Potential applications include its use as a precursor for the development of novel inhibitors, probes, or molecular materials.

References

-

PubChem. Ethyl 2-(2-bromo-4-formyl-6-methoxyphenyl)acetate | C12H13BrO4. [Link]

-

CP Lab Safety. Search Results. [Link]

-

PubChem. 2-(2-Bromo-4-formyl-6-methoxyphenyl)acetic acid. [Link]

-

PubChemLite. 2-bromo-4-formyl-6-methoxyphenyl acetate (C10H9BrO4). [Link]

Sources

- 1. This compound | 308088-29-1 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound | 308088-29-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. PubChemLite - this compound (C10H9BrO4) [pubchemlite.lcsb.uni.lu]

- 5. This compound | 308088-29-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. calpaclab.com [calpaclab.com]

- 7. 2-(2-Bromo-4-formyl-6-methoxyphenyl)acetic acid | C10H9BrO4 | CID 77230477 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 2-Bromo-4-formyl-6-methoxyphenyl acetate

Introduction

2-Bromo-4-formyl-6-methoxyphenyl acetate is a substituted aromatic compound with potential applications in organic synthesis and drug discovery.[1] Its chemical structure, featuring a bromo group, an aldehyde, a methoxy group, and an acetate ester on a benzene ring, suggests a moderate polarity and potential for various chemical transformations. Understanding the solubility and stability of this compound is paramount for its effective use in research and development, particularly in areas such as reaction chemistry, formulation development, and pharmacological screening. This guide provides a comprehensive overview of the methodologies to determine the solubility and stability of this compound, offering both theoretical insights and practical, step-by-step protocols.

Chemical and Physical Properties [2]

| Property | Value |

| Molecular Formula | C₁₀H₉BrO₄ |

| Molecular Weight | 273.08 g/mol [3] |

| Appearance | White to Almost white powder to crystal[1] |

| Melting Point | 85.0 to 89.0 °C[1] |

| Purity (GC) | >98.0%[1] |

Part 1: Solubility Determination

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical parameter that influences its bioavailability, formulation, and reaction kinetics. The "like dissolves like" principle is a useful starting point, suggesting that polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents.[4][5] Given the structure of this compound, it is expected to exhibit solubility in a range of organic solvents.

Qualitative Solubility Assessment

A preliminary qualitative assessment provides a rapid understanding of the compound's solubility profile across a spectrum of solvents with varying polarities.

Experimental Protocol:

-

Solvent Selection: Choose a range of solvents from non-polar to polar, such as hexane, toluene, dichloromethane (DCM), ethyl acetate, acetone, ethanol, methanol, and water.

-

Sample Preparation: Accurately weigh approximately 10 mg of this compound into separate, labeled 1.5 mL microcentrifuge tubes for each solvent.

-

Solvent Addition: Add 1 mL of the respective solvent to each tube.

-

Mixing: Vortex each tube vigorously for 1-2 minutes.

-

Observation: Visually inspect each tube for the dissolution of the solid. Classify the solubility as:

-

Freely Soluble: No solid particles are visible.

-

Sparingly Soluble: A significant portion of the solid has dissolved, but some particles remain.

-

Insoluble: The solid does not appear to have dissolved.

-

-

Confirmation: For samples that appear soluble, hold them against a light source to check for any undissolved particulates.

Data Presentation:

| Solvent | Polarity Index | Visual Observation | Solubility Classification |

| Hexane | 0.1 | ||

| Toluene | 2.4 | ||

| Dichloromethane | 3.1 | ||

| Ethyl Acetate | 4.4 | ||

| Acetone | 5.1 | ||

| Ethanol | 5.2 | ||

| Methanol | 6.6 | ||

| Water | 10.2 |

Quantitative Solubility Determination: The Shake-Flask Method

For more precise applications, a quantitative determination of solubility is necessary. The shake-flask method is a widely accepted technique for this purpose.[6]

Experimental Protocol:

-

Saturated Solution Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. The excess solid ensures that a saturated solution is formed.

-

Equilibration: Place the vials in a shaker or rotator in a constant temperature bath (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed until the excess solid has settled.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any undissolved solid.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7][8]

Workflow for Quantitative Solubility Determination:

Caption: Shake-Flask Method Workflow.

Part 2: Stability Assessment

The chemical stability of a compound determines its shelf-life and suitability for various applications. Degradation can be induced by several factors, including pH, temperature, and light. A systematic stability study involves subjecting the compound to stressed conditions and monitoring its degradation over time.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.[9][10]

Experimental Protocol:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl.

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂.

-

Thermal Degradation: Store a solution of the compound at an elevated temperature (e.g., 60 °C).

-

Photolytic Degradation: Expose a solution of the compound to a UV light source.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Analysis: Analyze the samples using a stability-indicating HPLC method.

Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is one that can separate the parent compound from its degradation products, allowing for accurate quantification of both.[7][8]

HPLC Method Parameters (Starting Point):

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm (or as determined by UV scan) |

| Injection Volume | 10 µL |

Data Analysis:

The percentage of degradation can be calculated using the following formula:

% Degradation = [(Initial Area - Area at Time t) / Initial Area] x 100

Logical Flow for Stability Testing:

Caption: Forced Degradation Study Workflow.

Expected Stability Profile

Based on the functional groups present in this compound, the following degradation pathways can be anticipated:

-

Hydrolysis: The acetate ester is susceptible to both acid- and base-catalyzed hydrolysis, which would yield 2-bromo-4-formyl-6-methoxyphenol and acetic acid. Basic conditions are expected to accelerate this process significantly.

-

Oxidation: The aldehyde group is prone to oxidation, potentially forming the corresponding carboxylic acid.

-

Photodegradation: Aromatic systems can be susceptible to photolytic degradation, although specific pathways are difficult to predict without experimental data.

Conclusion

References

- Experiment 1 Determination of Solubility Class. (n.d.).

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2-Bromo-4-formyl-6-methoxyphenyl)acetic acid. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-(2-bromo-4-formyl-6-methoxyphenyl)acetate. Retrieved from [Link]

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

How can you determine the solubility of organic compounds? (2017, June 24). Quora. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C10H9BrO4). Retrieved from [Link]

-

Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]

- Park, K. (n.d.). Assay and Stability Testing.

-

LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

-

Science.gov. (n.d.). stability-indicating hplc method: Topics. Retrieved from [Link]

Sources

- 1. This compound | 308088-29-1 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 2. PubChemLite - this compound (C10H9BrO4) [pubchemlite.lcsb.uni.lu]

- 3. 2-(2-Bromo-4-formyl-6-methoxyphenyl)acetic acid | C10H9BrO4 | CID 77230477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.ws [chem.ws]

- 5. quora.com [quora.com]

- 6. youtube.com [youtube.com]

- 7. kinampark.com [kinampark.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 10. stability-indicating hplc method: Topics by Science.gov [science.gov]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Bromo-4-formyl-6-methoxyphenyl acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-formyl-6-methoxyphenyl acetate is a substituted aromatic compound whose structural motifs—a brominated phenyl ring, an aldehyde (formyl) group, and an acetate ester—make it a valuable intermediate in medicinal chemistry and organic synthesis. Its utility in the construction of more complex molecular architectures necessitates a thorough understanding of its chemical properties and associated hazards. This guide provides a detailed examination of the safety and handling protocols for this compound, grounded in available chemical data and principles of laboratory safety. As a Senior Application Scientist, the goal is to present not just a set of rules, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity.

Chemical and Physical Identity

A precise understanding of the compound's properties is the foundation of safe handling. While a comprehensive, peer-reviewed safety data sheet for this specific molecule is not widely available, key identifiers and properties have been compiled from chemical supplier data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 308088-29-1 | [1][2] |

| Molecular Formula | C₁₀H₉BrO₄ | [3] |

| Molecular Weight | 273.08 g/mol | [3] |

| Appearance | White to almost white crystalline powder | [1][2] |

| Melting Point | 85.0 - 89.0 °C | [1][2] |

| Storage | Store at room temperature under an inert atmosphere | [3] |

The crystalline nature of this solid compound at room temperature suggests it has low volatility, reducing the risk of inhalation exposure under standard conditions. However, any procedure involving heating or aerosol generation will require enhanced engineering controls. The recommendation to store under an inert atmosphere indicates potential sensitivity to air or moisture over time, which could affect compound integrity.[3]

Hazard Identification and Risk Assessment

No complete GHS classification is currently published for this compound. Therefore, a conservative risk assessment must be performed by analyzing its functional groups and data from structurally analogous compounds.

Analysis of a Structurally Related Compound

A close structural analog, 2-Bromo-4-cyano-6-methoxyphenyl acetate (CAS 515847-71-9), where the formyl group is replaced by a cyano group, provides valuable insight. For this analog, the following GHS classification is provided:

Causality: The shared brominated methoxyphenyl acetate core in both molecules suggests a similar toxicological profile. The presence of the aldehyde in the target compound is unlikely to diminish these hazards. Aldehydes themselves can be irritants and sensitizers. Therefore, it is scientifically prudent to assume that this compound is, at a minimum, harmful if swallowed and may cause skin irritation or sensitization.

Inferred Hazards from Functional Groups

-

Brominated Aromatic Ring: Organobromine compounds can exhibit a range of toxicities and may be persistent in the environment. The bromine atom makes the aromatic ring electron-deficient and susceptible to certain reactions. While stable, these compounds should be handled with care, as a related compound, 2-Bromo-4-methoxyphenylacetic acid, is noted as being "toxic".[5]

-

Phenyl Acetate Moiety: The basic phenyl acetate structure is classified as a combustible liquid and is harmful if swallowed (H302).[6][7] This reinforces the oral toxicity risk.

-

Aldehyde Group: Aldehydes are known to be reactive and can be irritants to the skin, eyes, and respiratory tract.

Exposure Controls and Personal Protection

A multi-layered approach, combining engineering controls, administrative procedures, and personal protective equipment (PPE), is essential for minimizing exposure.

Table 2: Recommended Exposure Control Measures

| Control Type | Specification | Rationale |

| Engineering | Certified Chemical Fume Hood | To be used for all weighing and transfer operations, and any reaction involving this compound, especially if heating. This contains any dust or vapors. |

| Administrative | Restricted Access & Labeling | Designate specific areas for handling this compound. Ensure all containers are clearly labeled with the chemical name and associated hazards. |

| PPE: Hand | Nitrile gloves (check manufacturer's breakthrough time) | Provides a barrier against skin contact. The precautionary statement P302+P352 ("IF ON SKIN: Wash with plenty of water") from a supplier confirms skin contact is a key hazard to mitigate.[1] |

| PPE: Eye | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles | Protects eyes from accidental splashes of the solid or solutions containing it. |

| PPE: Body | Laboratory Coat | Prevents contamination of personal clothing. |

The workflow for handling this compound should always prioritize minimizing the creation of dust when working with the solid.

Safe Handling and Storage Protocols

General Handling Workflow

The following diagram outlines the critical steps and decision points for safely handling this compound in a laboratory setting.

Caption: Step-by-step protocol for responding to a solid spill.

Conclusion

While this compound is a valuable synthetic building block, it must be handled with the respect due to a potentially hazardous chemical. By understanding its physical properties, inferring its toxicological profile from close structural analogs, and implementing robust engineering and administrative controls, researchers can mitigate the risks of exposure. The principles of safe handling—containment, personal protection, and emergency preparedness—are paramount to ensuring both the integrity of the research and the well-being of the scientific professionals conducting it.

References

-

Harper College. (2010). Safety Data Sheet: Phenyl acetate. Retrieved January 17, 2026, from [Link]

-

The Perfumers Apprentice. (2015). PHENYL ETHYL PHENYL ACETATE SAFETY DATA SHEET. Retrieved January 17, 2026, from [Link]

Sources

- 1. This compound | 308088-29-1 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 2. This compound | 308088-29-1 | TCI AMERICA [tcichemicals.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. 2-Bromo-4-cyano-6-methoxyphenyl acetate AldrichCPR 515847-71-9 [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

- 6. dept.harpercollege.edu [dept.harpercollege.edu]

- 7. download.basf.com [download.basf.com]

A Comprehensive Technical Guide to 2-Bromo-4-formyl-6-methoxyphenyl acetate: A Versatile Intermediate in Modern Organic Synthesis

Abstract

This technical guide provides an in-depth exploration of 2-Bromo-4-formyl-6-methoxyphenyl acetate, a highly functionalized aromatic compound that serves as a valuable intermediate in the synthesis of complex organic molecules. This document details its synthesis, characterization, and strategic applications in methodologies such as benzofuran synthesis and palladium-catalyzed cross-coupling reactions. Authored for researchers, medicinal chemists, and professionals in drug development, this guide emphasizes the causality behind experimental choices and provides robust, actionable protocols to empower innovation in the laboratory.

Introduction: Strategic Importance of a Multifunctional Building Block

In the landscape of organic synthesis, the strategic value of an intermediate is defined by its structural features and the diversity of transformations it can undergo. This compound, also known by its synonym 4-Acetoxy-3-bromo-5-methoxybenzaldehyde[1][2], is a prime example of such a versatile building block. Its architecture, featuring an aldehyde, a methoxy group, an acetate-protected phenol, and a reactive aryl bromide, offers a rich platform for sequential and orthogonal chemical modifications.

The strategic placement of these functional groups allows for a tiered reactivity profile. The aryl bromide is a handle for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions. The aldehyde group is a gateway to a multitude of classical and contemporary transformations, including reductive aminations, Wittig reactions, and condensations. The acetate group serves as a robust protecting group for the phenol, which can be selectively cleaved to participate in further reactions. This inherent multifunctionality makes it a coveted precursor in the synthesis of natural products, pharmaceuticals, and advanced materials.

Synthesis and Characterization

The synthesis of this compound is most efficiently achieved through a two-step sequence starting from the commercially available o-vanillin (2-hydroxy-3-methoxybenzaldehyde). This pathway involves a regioselective bromination followed by acetylation of the phenolic hydroxyl group.

Step 1: Synthesis of the Precursor, 5-Bromo-2-hydroxy-3-methoxybenzaldehyde

The initial step is the bromination of o-vanillin. The directing effects of the hydroxyl and methoxy groups favor the introduction of the bromine atom at the position para to the hydroxyl group and ortho to the methoxy group.

Caption: Figure 1. Synthesis of the key precursor.

Experimental Protocol: Synthesis of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde [3]

-

Reaction Setup: In a flask equipped with a magnetic stirrer, dissolve o-vanillin (1 equivalent) in glacial acetic acid.

-

Reagent Addition: Cool the solution to 0°C in an ice bath and add sodium acetate (1.1 equivalents). Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into water and extract with dichloromethane.

-

Purification: Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate. The solvent is then removed under reduced pressure, and the crude product can be purified by column chromatography to yield 5-bromo-2-hydroxy-3-methoxybenzaldehyde as a yellow solid.

Characterization Data for 5-Bromo-2-hydroxy-3-methoxybenzaldehyde

| Data Type | Values [3] |

| Appearance | Yellow Solid |

| Melting Point | 125-127 °C |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 11.00 (s, 1H, OH), 9.86 (s, 1H, CHO), 7.31 (d, J=2.4 Hz, 1H, Ar-H), 7.18 (d, J=2.4 Hz, 1H, Ar-H), 3.92 (s, 3H, OCH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 195.4 (CHO), 150.9, 149.3, 126.1, 121.3, 120.8, 111.1, 56.3 (OCH₃) |

Step 2: Acetylation to this compound

The final step is the protection of the phenolic hydroxyl group via acetylation. This is a standard transformation that enhances the stability of the compound and allows for selective reactions at the other functional groups.

Caption: Figure 2. Acetylation to the final product.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: Dissolve 5-bromo-2-hydroxy-3-methoxybenzaldehyde (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran.

-

Reagent Addition: Add a base, such as pyridine or triethylamine (1.5 equivalents). Cool the mixture to 0°C and add acetic anhydride (1.2 equivalents) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

-

Work-up: Quench the reaction with water and extract the product into an organic solvent.

-

Purification: Wash the organic layer with dilute acid (e.g., 1M HCl) to remove the base, followed by saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Characterization Data for this compound

| Data Type | Values |

| Appearance | White to off-white crystalline powder[1][2] |

| Melting Point | 85.0 to 89.0 °C[1][2] |

| Molecular Formula | C₁₀H₉BrO₄ |

| Molecular Weight | 273.08 g/mol |

| Predicted MS (m/z) | [M+H]⁺: 272.9757, [M+Na]⁺: 294.9576[4] |

| ¹H NMR (Predicted) | Expected shifts (ppm): ~10.0 (s, 1H, CHO), ~7.5 (d, 1H, Ar-H), ~7.3 (d, 1H, Ar-H), ~3.9 (s, 3H, OCH₃), ~2.3 (s, 3H, COCH₃) |

| ¹³C NMR (Predicted) | Expected shifts (ppm): ~190 (CHO), ~168 (C=O, acetate), ~152-120 (aromatic carbons), ~56 (OCH₃), ~21 (COCH₃) |

| IR (Predicted) | Expected peaks (cm⁻¹): ~1770 (C=O, ester), ~1700 (C=O, aldehyde), ~1600-1450 (C=C, aromatic), ~1200 (C-O, ester) |

Applications in Organic Synthesis

The true utility of this compound lies in its application as a versatile synthetic intermediate. The presence of the aryl bromide allows for the construction of complex molecular scaffolds through palladium-catalyzed cross-coupling reactions.

Synthesis of Substituted Benzofurans

Benzofurans are a class of heterocyclic compounds found in many natural products and pharmaceuticals. This compound can serve as a precursor for the synthesis of highly substituted benzofurans through a Sonogashira coupling followed by an intramolecular cyclization.

Caption: Figure 3. Benzofuran synthesis workflow.

General Protocol: Sonogashira Coupling for Benzofuran Precursor Synthesis [5]

-

Reaction Setup: To a Schlenk flask, add this compound (1 equivalent), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (1-2 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon).

-

Solvent and Reagents: Add a degassed solvent (e.g., THF or DMF), a base such as triethylamine (2-3 equivalents), and the terminal alkyne (1.2 equivalents).

-

Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: After the reaction is complete, the mixture is worked up by filtration through celite, followed by extraction and purification via column chromatography to yield the alkynyl intermediate. The subsequent intramolecular cyclization to the benzofuran can often be induced by treatment with a base.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an aryl halide and an organoboron compound. This compound is an excellent substrate for these reactions, allowing for the introduction of various aryl and heteroaryl groups.

Caption: Figure 4. Suzuki-Miyaura coupling workflow.

General Protocol: Suzuki-Miyaura Coupling [6][7]

-

Reaction Setup: In a reaction vessel, combine this compound (1 equivalent), the desired arylboronic acid or ester (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

-

Solvent and Degassing: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.

-

Reaction: Heat the mixture under an inert atmosphere at a temperature typically ranging from 80-110°C until the reaction is complete.

-

Work-up and Purification: Cool the reaction mixture, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Conclusion

This compound stands out as a strategically designed synthetic intermediate with a rich chemical potential. Its synthesis from readily available starting materials and the orthogonal reactivity of its functional groups make it an invaluable tool for the construction of complex molecular architectures. The protocols and applications detailed in this guide are intended to provide a solid foundation for researchers to leverage the capabilities of this versatile building block in their synthetic endeavors, from fundamental research to the development of novel therapeutics and materials.

References

-

Guram, A. et al. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Org. Lett. Retrieved from [Link]

-

Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]

-

KAUST Repository. (2016). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Retrieved from [Link]

-

JOCPR. (2015). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C10H9BrO4). Retrieved from [Link]

-

ResearchGate. (2014). Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl.... Retrieved from [Link]

-

ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | 308088-29-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. PubChemLite - this compound (C10H9BrO4) [pubchemlite.lcsb.uni.lu]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

"4-Acetoxy-3-bromo-5-methoxybenzaldehyde" literature review

An In-depth Technical Guide to 4-Acetoxy-3-bromo-5-methoxybenzaldehyde: Synthesis, Characterization, and Applications

Introduction: Unveiling a Versatile Synthetic Intermediate

4-Acetoxy-3-bromo-5-methoxybenzaldehyde is a polysubstituted aromatic aldehyde of significant interest to researchers in synthetic organic chemistry and drug discovery. As a derivative of vanillin, a readily available and bio-renewable resource, this compound serves as a valuable building block for more complex molecular architectures.[1] Its structure incorporates several key functional groups: a reactive aldehyde, a sterically influential bromine atom, an electron-donating methoxy group, and a labile acetate ester. This unique combination of features makes it a versatile intermediate for introducing a substituted benzaldehyde moiety into a wide range of target molecules.[2]

Substituted benzaldehydes are crucial starting materials and intermediates in the pharmaceutical industry.[3][4] They are integral to the synthesis of active pharmaceutical ingredients (APIs), where the aldehyde group provides a reactive handle for constructing various heterocyclic systems and other structural motifs common in drug molecules.[3] The specific substituents on the benzene ring, such as the bromo and methoxy groups found in this compound, play a critical role in modulating the electronic properties, reactivity, and ultimately the biological activity of the final products.[3] This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 4-acetoxy-3-bromo-5-methoxybenzaldehyde, offering field-proven insights for researchers and drug development professionals.

Physicochemical and Structural Properties

While extensive experimental data for 4-acetoxy-3-bromo-5-methoxybenzaldehyde is not widely published, its properties can be reliably predicted based on its structure and comparison with closely related analogs. The table below summarizes these key characteristics.

| Property | Predicted Value / Information | Source(s) |

| IUPAC Name | (4-formyl-2-bromo-6-methoxyphenyl) acetate | - |

| CAS Number | Not assigned; Precursor (5-Bromovanillin): 2973-76-4 | [5][6][7] |

| Molecular Formula | C₁₀H₉BrO₄ | [8] |

| Molecular Weight | 273.08 g/mol | [8] |

| Appearance | Expected to be an off-white to slightly brown crystalline solid | [9] |

| Solubility | Likely soluble in common organic solvents (DCM, Ethyl Acetate, Acetone); sparingly soluble in water. | - |

| Predicted XLogP3 | ~1.8 | [8] |

| Melting Point (°C) | Higher than the unbrominated analog (Vanillin Acetate, 73-80°C) and likely near the precursor (5-Bromovanillin, 166-167°C). | [9][10] |

Strategic Synthesis: A Two-Step Approach from Vanillin

The most logical and efficient synthesis of 4-acetoxy-3-bromo-5-methoxybenzaldehyde starts from the readily available starting material, vanillin (4-hydroxy-3-methoxybenzaldehyde). The process involves two sequential reactions: electrophilic bromination followed by acetylation.

-

Step 1: Electrophilic Aromatic Substitution - Bromination of Vanillin

-

Step 2: Nucleophilic Acyl Substitution - Acetylation of 5-Bromovanillin

This synthetic pathway is advantageous because the activating hydroxyl group of vanillin facilitates a regioselective bromination at the C5 position, which is ortho to the hydroxyl group and para to the aldehyde.[1]

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-4-hydroxy-5-methoxybenzaldehyde (5-Bromovanillin)

This protocol is adapted from established methods for the bromination of vanillin.[11] The reaction utilizes elemental bromine in glacial acetic acid, which serves as both solvent and a mild catalyst.

-

Materials:

-

Vanillin (1.0 eq)

-

Glacial Acetic Acid

-

Bromine (1.0-1.1 eq)

-

Crushed Ice

-

Sodium thiosulfate solution (optional, for quenching excess bromine)

-

-

Procedure:

-

Dissolve vanillin in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer. Place the flask in a fume hood.

-

In a separate flask, carefully prepare a solution of bromine in glacial acetic acid.

-

Slowly add the bromine solution dropwise to the stirred vanillin solution over 10-15 minutes. The reaction is exothermic, and the color will change to a reddish-orange.

-

After the addition is complete, allow the reaction to stir at room temperature for approximately 2 hours to ensure completion.

-

Pour the reaction mixture onto a beaker containing a large amount of crushed ice.

-

As the ice melts, the product will precipitate out of the solution as a pale solid.

-

Collect the solid product by vacuum filtration and wash the filter cake with cold water to remove residual acetic acid and salts. If the filtrate or solid has a strong bromine color, wash with a dilute sodium thiosulfate solution until the color dissipates, followed by a final wash with cold water.

-

Dry the product under vacuum to yield 3-bromo-4-hydroxy-5-methoxybenzaldehyde.

-

Protocol 2: Synthesis of 4-Acetoxy-3-bromo-5-methoxybenzaldehyde

This procedure involves the acetylation of the phenolic hydroxyl group of 5-bromovanillin using acetic anhydride. Pyridine is often used as a catalyst and to neutralize the acetic acid byproduct.

-

Materials:

-

3-Bromo-4-hydroxy-5-methoxybenzaldehyde (from Step 1) (1.0 eq)

-

Acetic Anhydride (1.5-2.0 eq)

-

Pyridine (catalytic to 1.1 eq) or Sodium Acetate

-

Dichloromethane (DCM) or other suitable solvent

-

Hydrochloric acid (1M, for workup)

-

Saturated sodium bicarbonate solution (for workup)

-

Brine (for workup)

-

Anhydrous magnesium sulfate or sodium sulfate

-

-

Procedure:

-

Suspend or dissolve the 5-bromovanillin in a suitable solvent like dichloromethane in a round-bottom flask.

-

Add pyridine to the mixture, followed by the slow, dropwise addition of acetic anhydride.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution (to remove excess acetic anhydride and acetic acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization (e.g., from an ethanol/water mixture) to yield pure 4-acetoxy-3-bromo-5-methoxybenzaldehyde.

-

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques is employed for unambiguous structural elucidation.

-

¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the aldehyde proton (singlet, ~9.8-10.0 ppm), two aromatic protons (likely two singlets or doublets with very small coupling in the ~7.0-7.8 ppm region), the methoxy group protons (singlet, ~3.9 ppm), and the acetyl methyl protons (singlet, ~2.3 ppm).

-

¹³C NMR Spectroscopy: The carbon NMR will display signals for the aldehyde carbonyl (~190 ppm), the ester carbonyl (~168 ppm), aromatic carbons, the methoxy carbon (~56 ppm), and the acetyl methyl carbon (~21 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum will be defined by strong carbonyl stretching bands for the aldehyde (around 1700 cm⁻¹) and the acetate ester (around 1760 cm⁻¹), as well as C-O stretching and aromatic C-H and C=C bands.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition (C₁₀H₉BrO₄). The spectrum will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Applications in Research and Drug Development

The utility of 4-acetoxy-3-bromo-5-methoxybenzaldehyde lies in the reactivity of its functional groups, making it a valuable intermediate in medicinal chemistry and materials science.

-

Pharmaceutical Synthesis: As a functionalized benzaldehyde, it is a precursor for synthesizing a variety of heterocyclic compounds, such as pyrazoles, Schiff bases, and chalcones, which are scaffolds with known biological activities.[2][12] The aldehyde can be readily converted into other functional groups like alcohols, carboxylic acids, or amines, expanding its synthetic utility.[3]

-

Drug Discovery Intermediate: The compound can be used in the construction of compound libraries for high-throughput screening.[3] The bromo-substituent not only influences the electronic nature of the ring but also serves as a handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings), allowing for the rapid generation of diverse molecular structures.

-

Probing Biological Activity: Derivatives of brominated phenols have demonstrated a range of biological activities, including antioxidant and anticancer properties.[13] This suggests that molecules derived from 4-acetoxy-3-bromo-5-methoxybenzaldehyde could be investigated for similar therapeutic potential. The acetate group can also act as a prodrug moiety, potentially improving the bioavailability of a parent compound by being cleaved in vivo to reveal a free phenol.

Safety and Handling

While specific toxicity data for this compound is unavailable, it should be handled with the care appropriate for a laboratory chemical. Based on its precursors and analogs, it may cause skin, eye, and respiratory irritation.[5][9][14]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

By understanding the synthesis, properties, and potential applications of 4-Acetoxy-3-bromo-5-methoxybenzaldehyde, researchers can effectively leverage this versatile intermediate to advance their synthetic and drug discovery programs.

References

- The Role of Aldehydes in Pharmaceutical Synthesis: A Closer Look at 4-Fluoro-2-methoxybenzaldehyde. Google Cloud.

-

4-Acetoxy-2-bromo-5-methoxybenzaldehyde | C10H9BrO4 | CID 262348. PubChem. Available at: [Link]

- Halogenation Reactions of Vanillin. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.

- Deducing Directive Effects with Electrophilic Aromatic Substitution - Bromination of Vanillin. Course Hero.

-

Bromination of vanillin. YouTube. Available at: [Link]

-

Substituted Benzaldehyde: Significance and symbolism. Wisdomlib. Available at: [Link]

- What are six applications for benzaldehyde. JINAN RETEK INDUSTRIES INC.

- New process for producing 5-bromovanillin. Google Patents.

- Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. ResearchGate.

-

Bromination of Vanillin without bromine. Sciencemadness.org. Available at: [Link]

-

4-Acetoxy-3,5-dimethoxybenzaldehyde | C11H12O5 | CID 688189. PubChem. Available at: [Link]

-

Substituted benzaldehydes and acetophenones to yield derivatives. Slideshare. Available at: [Link]

-

Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. National Institutes of Health. Available at: [Link]

-

Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. ResearchGate. Available at: [Link]

-

4-(benzyloxy)-3-bromo-5-methoxybenzaldehyde. PubChemLite. Available at: [Link]

-

3,4-dihydroxy-5-methoxybenzaldehyde synthesis. Sciencemadness Discussion Board. Available at: [Link]

-

Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. MDPI. Available at: [Link]

-

3-BROMO-4-HYDROXY-5-METHOXYBENZALDEHYDE | CAS 2973-76-4. Molbase. Available at: [Link]

Sources

- 1. sites.nvcc.edu [sites.nvcc.edu]

- 2. Substituted Benzaldehyde: Significance and symbolism [wisdomlib.org]

- 3. nbinno.com [nbinno.com]

- 4. News - What are six applications for benzaldehyde [sprchemical.com]

- 5. 2973-76-4 Cas No. | 3-Bromo-4-hydroxy-5-methoxybenzaldehyde | Apollo [store.apolloscientific.co.uk]

- 6. 2973-76-4|3-Bromo-4-hydroxy-5-methoxybenzaldehyde|BLD Pharm [bldpharm.com]

- 7. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 8. 4-Acetoxy-2-bromo-5-methoxybenzaldehyde | C10H9BrO4 | CID 262348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-Bromo-4-hydroxy-5-methoxybenzaldehyde(2973-76-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. Sciencemadness Discussion Board - Bromination of Vanillin without bromine - Powered by XMB 1.9.11 [sciencemadness.org]

- 12. Substituted benzaldehydes and acetophenones to yield derivatives | PPTX [slideshare.net]

- 13. mdpi.com [mdpi.com]

- 14. 4-Acetoxy-3-methoxybenzaldehyde, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-Depth Technical Guide to the Synthesis of 2-Bromo-4-formyl-6-methoxyphenyl acetate

Introduction: The Significance of a Multifunctional Aromatic Building Block

2-Bromo-4-formyl-6-methoxyphenyl acetate is a highly functionalized aromatic compound that holds significant potential as a versatile intermediate in the synthesis of complex organic molecules. Its unique arrangement of a reactive bromine atom, an aldehyde group, a methoxy substituent, and a protected phenol (acetate ester) makes it a valuable precursor for the construction of novel heterocyclic systems, natural product analogues, and pharmacologically active agents. The strategic placement of these functional groups allows for a wide array of subsequent chemical transformations, including cross-coupling reactions, nucleophilic additions, and further modifications of the aromatic ring. This guide provides a comprehensive overview of the viable synthetic strategies for accessing this key building block, with a focus on the underlying chemical principles, detailed experimental protocols, and the rationale behind the selection of starting materials and reaction conditions.

Strategic Approaches to the Synthesis of this compound

The synthesis of this target molecule can be approached from several different precursors. The choice of the starting material is dictated by factors such as commercial availability, cost, and the efficiency of the subsequent transformations. This guide will focus on two primary retrosynthetic pathways, highlighting the advantages and challenges of each approach.

Retrosynthetic Analysis:

Caption: Retrosynthetic analysis of this compound.

Two primary synthetic strategies emerge from this analysis:

-

Route A: Linear Synthesis from Guaiacol. This approach involves a three-step sequence starting from the readily available and inexpensive guaiacol (2-methoxyphenol). The key challenges in this route are achieving the desired regioselectivity in the bromination and formylation steps.

-

Route B: Convergent Synthesis from a Pre-functionalized Intermediate. This strategy relies on the synthesis or commercial availability of an intermediate that already possesses some of the required functional groups in the correct orientation. While potentially shorter, this route may depend on less common starting materials.

This guide will primarily detail the more versatile and fundamentally instructive Route A , providing in-depth protocols and mechanistic discussions.

Route A: A Step-by-Step Synthesis from Guaiacol

This synthetic pathway is a practical and scalable approach to this compound, involving three key transformations: bromination, formylation, and acetylation.

Caption: Overview of the synthetic route starting from Guaiacol.

Step 1: Regioselective Bromination of Guaiacol

The initial step involves the selective introduction of a bromine atom at the position ortho to the hydroxyl group of guaiacol. Both the hydroxyl and methoxy groups are ortho-, para-directing, making regioselectivity a critical consideration. The hydroxyl group is a more powerful activating group than the methoxy group, and under carefully controlled conditions, bromination can be directed to the position ortho to the hydroxyl group and meta to the methoxy group.

Mechanism of Electrophilic Aromatic Bromination:

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The electrophile, Br+, is generated from a bromine source, such as N-bromosuccinimide (NBS), and attacks the electron-rich aromatic ring. The resulting arenium ion intermediate is then deprotonated to restore aromaticity. The regioselectivity is governed by the directing effects of the hydroxyl and methoxy groups.

Experimental Protocol: Ortho-Bromination of Guaiacol

-

Materials:

-

Guaiacol (2-methoxyphenol)

-

N-Bromosuccinimide (NBS)

-

p-Toluenesulfonic acid (pTsOH) (catalytic amount)

-

Methanol (ACS grade)

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a round-bottom flask, dissolve guaiacol and a catalytic amount of p-toluenesulfonic acid (10 mol%) in a minimal amount of methanol.

-

In a separate flask, prepare a 0.1 M solution of NBS in methanol.

-

Slowly add the NBS solution to the guaiacol solution over 20 minutes at room temperature with constant stirring.

-

After the addition is complete, continue stirring for an additional 5-10 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude 2-bromo-6-methoxyphenol.

-

Purify the product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

| Parameter | Value | Reference |

| Starting Material | Guaiacol | N/A |

| Reagents | NBS, pTsOH | [1] |

| Solvent | Methanol | [1] |

| Reaction Time | ~30 minutes | [1] |

| Typical Yield | >85% | [1] |

Step 2: Regioselective Formylation of 2-Bromo-6-methoxyphenol

The second step is the introduction of a formyl group at the position para to the strongly activating hydroxyl group. Several methods are available for the formylation of phenols, including the Reimer-Tiemann[2][3][4][5], Vilsmeier-Haack[6][7][8][9][10], and Duff reactions[11][12][13][14]. A particularly effective and regioselective method for ortho-formylation (which in this case, due to the existing substituents, directs to the para position relative to the hydroxyl group) utilizes magnesium chloride, triethylamine, and paraformaldehyde.[15][16]

Mechanism of the Magnesium Chloride-Mediated Formylation:

This method is believed to proceed through the formation of a magnesium phenoxide complex, which then reacts with an electrophilic species generated from paraformaldehyde and triethylamine. The chelation of magnesium to both the phenoxide and the incoming formyl group precursor directs the substitution to the ortho position of the hydroxyl group. In the case of 2-bromo-6-methoxyphenol, the position para to the hydroxyl group is also ortho to the methoxy group, and is sterically accessible, leading to the desired 2-bromo-4-formyl-6-methoxyphenol.

Experimental Protocol: Formylation of 2-Bromo-6-methoxyphenol

-

Materials:

-

2-Bromo-6-methoxyphenol

-

Anhydrous magnesium chloride (MgCl2)

-

Paraformaldehyde

-

Triethylamine (Et3N)

-

Anhydrous tetrahydrofuran (THF)

-

1 N Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a dry, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add anhydrous MgCl2 and paraformaldehyde.

-

Add anhydrous THF, followed by the dropwise addition of triethylamine. Stir the mixture for 10-15 minutes.

-

Add a solution of 2-bromo-6-methoxyphenol in anhydrous THF dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux (around 75 °C) for 4-6 hours, monitoring the progress by TLC.[16]

-

After cooling to room temperature, add diethyl ether and wash the organic phase successively with 1 N HCl and water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, 2-bromo-4-formyl-6-methoxyphenol, can be purified by recrystallization from hexane or by column chromatography.[16]

-

| Parameter | Value | Reference |

| Starting Material | 2-Bromo-6-methoxyphenol | N/A |

| Reagents | MgCl2, Paraformaldehyde, Et3N | [15][16] |

| Solvent | THF | [16] |

| Reaction Time | 4-6 hours | [16] |

| Typical Yield | 80-90% | [16] |

Step 3: Acetylation of 2-Bromo-4-formyl-6-methoxyphenol

The final step is the protection of the phenolic hydroxyl group as an acetate ester. This is a straightforward and high-yielding reaction, typically carried out using acetic anhydride in the presence of a base catalyst.

Mechanism of Acetylation:

The base (e.g., pyridine or sodium bicarbonate) deprotonates the phenolic hydroxyl group, increasing its nucleophilicity. The resulting phenoxide ion then attacks the electrophilic carbonyl carbon of acetic anhydride, leading to the formation of the acetate ester and an acetate byproduct.

Experimental Protocol: Acetylation of 2-Bromo-4-formyl-6-methoxyphenol

-

Materials:

-

2-Bromo-4-formyl-6-methoxyphenol

-

Acetic anhydride

-

Sodium bicarbonate (dried) or pyridine

-

Toluene or dichloromethane

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve 2-bromo-4-formyl-6-methoxyphenol in toluene or dichloromethane in a round-bottom flask.

-

Add dried sodium bicarbonate or pyridine to the solution.

-

Add acetic anhydride dropwise at room temperature with stirring.